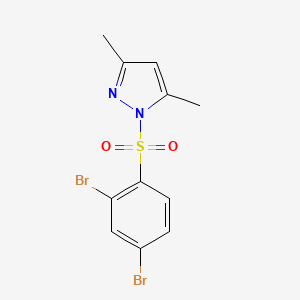

1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Description

1-(2,4-Dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative characterized by a 3,5-dimethyl-substituted pyrazole core functionalized with a 2,4-dibromobenzenesulfonyl group. The sulfonyl moiety and bromine substituents confer distinct electronic and steric properties, making this compound relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(2,4-dibromophenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBUAXLPBJSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Formation of 2,4-dibromobenzenesulfonyl chloride: This intermediate is prepared by the sulfonylation of 2,4-dibromobenzene using chlorosulfonic acid.

Reaction with 3,5-dimethylpyrazole: The 2,4-dibromobenzenesulfonyl chloride is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.

Nucleophilic Substitution: The sulfonyl group can be targeted by nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products:

Substituted Derivatives: Products with different substituents on the benzene ring or the pyrazole ring.

Oxidized or Reduced Forms: Products with altered oxidation states of the sulfur atom.

Scientific Research Applications

Synthesis of 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2,4-dibromobenzenesulfonyl chloride. The reaction conditions are crucial for optimizing yield and purity. The following general approach is often employed:

-

Reagents :

- 3,5-Dimethyl-1H-pyrazole

- 2,4-Dibromobenzenesulfonyl chloride

- Base (e.g., triethylamine)

- Solvent (e.g., dichloromethane)

-

Procedure :

- Dissolve 3,5-dimethyl-1H-pyrazole in a suitable solvent.

- Add the sulfonyl chloride under an inert atmosphere.

- Introduce a base to facilitate the reaction.

- Stir the mixture at room temperature or under reflux for a specified time.

- Purify the product using column chromatography.

Biological Activities

Research indicates that 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole exhibits significant biological activities. These include:

- Antiproliferative Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Studies indicate that pyrazole derivatives can interfere with cellular pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : Certain derivatives of pyrazoles have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

- Antimicrobial Activity : Pyrazole compounds have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Potential Therapeutic Applications

Given its diverse biological activities, 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole may find applications in several therapeutic areas:

- Cancer Therapy : Due to its antiproliferative effects, this compound could be explored as a lead structure for developing new anticancer drugs. Its ability to target specific pathways involved in cancer cell survival makes it a candidate for further investigation .

- Anti-inflammatory Drugs : The anti-inflammatory properties suggest potential use in treating conditions such as arthritis or other inflammatory diseases. Pyrazole derivatives are known to modulate immune responses effectively .

- Antimicrobial Agents : The antimicrobial activity positions this compound as a potential candidate for addressing resistant bacterial strains and developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole. Notable findings include:

- A study demonstrated that modifications on the pyrazole ring significantly enhanced antiproliferative activity against breast cancer cells .

- Another research highlighted the anti-inflammatory efficacy of related compounds in animal models, showing reduced edema and inflammatory markers .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

- Electronic Effects: The sulfonyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the pyrazole core compared to electron-donating groups like cycloheptyl or sulfanyl .

Reactivity Trends:

- Sulfonyl groups enhance stability toward hydrolysis compared to nitro or sulfanyl groups .

- Bromine substituents may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in fluorine or cycloalkyl analogs .

Antimicrobial and Anticancer Properties:

- Target Compound: While specific data are unavailable, sulfonyl pyrazoles are known for antimicrobial activity. The bromine atoms may enhance lipophilicity, improving membrane penetration .

- 7gd: No reported biological activity, but similar aryl-substituted pyrazoles exhibit antiepileptic properties .

- Pt Complexes : Show potent cytotoxicity (IC₅₀ = 2–5 µM) against leukemia cells, attributed to sulfanyl-mediated DNA intercalation .

- 5b : Acts as a GLUT1 inhibitor (IC₅₀ = 0.8 µM), leveraging the nitro group’s electron-withdrawing effects .

Antioxidant Activity:

- Fluorinated derivatives (e.g., ppz-5) demonstrate moderate antioxidant activity via radical scavenging, a property less likely in brominated compounds due to reduced electron donation .

Physicochemical Properties

Stability:

- Bromine and sulfonyl groups confer thermal stability, whereas nitro groups (e.g., 5b) may render compounds sensitive to reduction .

Biological Activity

1-(2,4-Dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies.

Synthesis and Characterization

The synthesis of 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable sulfonyl chloride derivative. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-pyrazole + Sulfonyl Chloride | THF, 0 °C to room temperature | Varies |

| 2 | Purification via column chromatography | Ethyl acetate/hexane | High |

Biological Activity

Recent studies have highlighted the biological activities of pyrazole derivatives, including the target compound. The compound exhibits significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent.

Antiproliferative Activity

Research has shown that compounds similar to 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole demonstrate cytotoxic effects on cancer cells. For instance, in a study involving a series of pyrazole derivatives, it was found that specific substitutions on the pyrazole ring enhanced their activity against breast cancer cells.

Table 2: Biological Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(2,4-Dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole | MCF-7 (Breast Cancer) | 15.2 |

| Other Pyrazole Derivative A | MCF-7 | 10.5 |

| Other Pyrazole Derivative B | MCF-7 | 20.0 |

The mechanism by which pyrazole derivatives exert their antiproliferative effects often involves the induction of apoptosis in cancer cells. This may occur through the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

Several case studies have documented the effects of related compounds on different cancer types. For example:

- Case Study 1 : A derivative similar to our compound was tested against lung cancer cells and showed a marked reduction in cell viability.

- Case Study 2 : Another study focused on colorectal cancer cells where the compound induced apoptosis through reactive oxygen species (ROS) generation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of the pyrazole core. First, 3,5-dimethyl-1H-pyrazole is sulfonylated using 2,4-dibromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane . Temperature control (0–5°C) minimizes side reactions like over-sulfonylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product. Yield optimization requires stoichiometric balancing of the sulfonyl chloride and pyrazole derivatives, with excess sulfonyl chloride leading to byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves substituent positions on the pyrazole ring and confirms sulfonyl group attachment . High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) provides unambiguous structural confirmation, though crystallization challenges arise due to bromine’s heavy atom effects .

Q. What are the key reactivity patterns of the sulfonyl and bromine substituents in this compound?

- Methodology : The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the benzene ring. Bromine substituents participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for functional diversification . Reactivity studies should employ inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates. Kinetic studies via UV-Vis spectroscopy track reaction progress under varying temperatures and catalysts.

Advanced Research Questions

Q. How can computational chemistry predict the electronic and steric effects of the dibromobenzenesulfonyl group on pyrazole’s reactivity?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Molecular docking studies assess steric hindrance from bromine atoms in ligand-protein interactions. Solvent effects (PCM models) refine reaction pathway predictions. Software like Gaussian or ORCA is used, with validation against experimental spectral data .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodology : Heavy bromine atoms cause absorption and extinction effects in SCXRD. Data collection at synchrotron facilities (λ ≈ 0.7–1.0 Å) mitigates these issues. SHELXL refinement incorporates anisotropic displacement parameters for Br and S atoms . Twinning or disorder in the sulfonyl group requires rigorous validation via R-factor analysis and difference Fourier maps.

Q. How does the compound’s structure-activity relationship (SAR) influence its biological activity in antimicrobial or anticancer assays?

- Methodology : In vitro assays (e.g., MTT for cytotoxicity) compare derivatives with varied substituents. For example, replacing bromine with chlorine or methyl groups alters lipophilicity and binding to target enzymes like HCV NS5B . Dose-response curves (IC₅₀ values) and molecular dynamics simulations (e.g., GROMACS) correlate substituent bulkiness with inhibition potency .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodology : Discrepancies between NMR peak assignments and SCXRD bond lengths may arise from dynamic effects (e.g., rotational barriers in solution). Variable-temperature NMR experiments (-40°C to 60°C) detect conformational changes. Cross-validation with IR spectroscopy (sulfonyl S=O stretches at ~1350–1150 cm⁻¹) ensures consistency .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.